Ethyl 3-(1H-pyrrol-1-yl)benzoate chemical structure
Ethyl 3-(1H-pyrrol-1-yl)benzoate chemical structure
Technical Monograph: Ethyl 3-(1H-pyrrol-1-yl)benzoate
Executive Summary
Ethyl 3-(1H-pyrrol-1-yl)benzoate represents a critical "privileged scaffold" intermediate in modern medicinal chemistry.[1] Structurally, it combines an electron-rich pyrrole moiety with an electron-deficient benzoate ester, linked via a C-N bond at the meta-position.[1] This specific topology is highly valued for its utility in generating diverse libraries of N-arylpyrroles, which serve as precursors for antitubercular agents, kinase inhibitors, and novel materials. This guide provides a definitive technical analysis of its structure, validated synthesis protocols, and application logic.
Chemical Identity & Structural Analysis
IUPAC Name: Ethyl 3-(1H-pyrrol-1-yl)benzoate Molecular Formula: C₁₃H₁₃NO₂ Molecular Weight: 215.25 g/mol CAS Number: Derivative of 582-33-2 (amine precursor)[1]
Electronic Architecture
The molecule features a donor-acceptor (D-A) electronic push-pull system, though the meta-substitution dampens direct conjugation compared to para-analogs.[1]
-
Pyrrole Ring (Donor): The nitrogen lone pair participates in the aromatic sextet of the pyrrole ring, making the ring electron-rich and susceptible to electrophilic aromatic substitution (SEAr).
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Benzoate Ester (Acceptor): The ethyl ester exerts an inductive (-I) and mesomeric (-M) electron-withdrawing effect on the benzene ring.[1]
-
C-N Bond Character: The bond connecting the pyrrole nitrogen to the benzene ring possesses partial double-bond character due to n-π* interaction, yet steric repulsion between the pyrrole
-protons and the benzene ring ortho-protons often forces a twisted conformation, disrupting planarity.[1]
3D Conformational Logic
Unlike planar systems, the N-aryl bond exhibits a torsion angle typically between 40°–60° to minimize steric clash. This "propeller" conformation is critical for binding affinity in biological targets, as it creates a distinct 3D volume occupancy that planar analogs cannot mimic.
Validated Synthesis Protocols
Two primary methodologies are presented: the classical Clauson-Kaas reaction for reliability and a modified "Green" catalytic approach for environmental compliance.[1]
Method A: Classical Clauson-Kaas (Acetic Acid Reflux)
Best for: Small-scale synthesis where yield is prioritized over waste management.[1]
Reagents:
-
Ethyl 3-aminobenzoate (1.0 equiv)[1]
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)[1]
-
Glacial Acetic Acid (Solvent/Catalyst)[1]
Protocol:
-
Dissolution: Dissolve ethyl 3-aminobenzoate in glacial acetic acid (5 mL/mmol) in a round-bottom flask.
-
Addition: Add 2,5-dimethoxytetrahydrofuran dropwise under stirring.
-
Reflux: Heat the mixture to reflux (118°C) for 1–2 hours.
-
Checkpoint: The reaction mixture will darken (deep brown/black). Monitor via TLC (Hexane:EtOAc 8:2). The amine starting material (lower Rf) should disappear, replaced by a less polar UV-active spot (product).[1]
-
-
Workup: Cool to room temperature. Pour into ice-cold water. Neutralize carefully with saturated NaHCO₃ solution.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Green Catalytic Synthesis (CuCl₂/Water)
Best for: Scalable, eco-friendly synthesis with simplified workup.
Reagents:
Protocol:
-
Suspension: Suspend the amine and catalyst in water.
-
Activation: Add 2,5-dimethoxytetrahydrofuran.
-
Reaction: Reflux at 100°C for 3–4 hours.
-
Mechanism Note: Cu(II) acts as a Lewis acid to facilitate the ring opening of the furan precursor without the need for bulk acidic solvent.
-
-
Isolation: Cool the mixture. The product often precipitates as a solid or oil. Extract with minimal ethyl acetate, dry, and concentrate.
Synthesis Logic & Pathway Visualization
The following diagram illustrates the mechanistic pathway and the divergence into therapeutic applications.
Figure 1: Synthesis pathway from amine precursor to the N-arylpyrrole scaffold and subsequent divergence into functional medicinal derivatives.[1]
Characterization Data (Self-Validating)
To ensure the identity of the synthesized compound, compare experimental data against these expected values.
| Technique | Expected Signal / Observation | Structural Assignment |
| TLC | Rf ~0.6–0.7 (Hexane:EtOAc 4:[1]1) | Lower polarity than amine precursor due to loss of H-bond donor (NH2).[1] |
| ¹H NMR | Ethyl Ester: Characteristic triplet-quartet pattern. | |
| ¹H NMR | Pyrrole Ring: Two triplets (or broad singlets) indicating the A2B2 system of the pyrrole. | |
| ¹H NMR | Benzene Ring: Meta-substitution pattern (singlet, two doublets, one triplet). | |
| IR | ~1715 cm⁻¹ (Strong) | C=O[1] Stretch: Ester carbonyl. |
| IR | Absence of 3300–3500 cm⁻¹ | Absence of N-H: Confirms full conversion of primary amine to pyrrole. |
Applications in Drug Discovery
Antitubercular & Antibacterial Agents
The ethyl ester functionality is a "masked" reactive site. Reaction with hydrazine hydrate converts the ester into a hydrazide (3-(1H-pyrrol-1-yl)benzohydrazide).[1] This hydrazide is a proven pharmacophore for inhibiting:
-
Enoyl-ACP Reductase (InhA): A key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[1]
-
DHFR (Dihydrofolate Reductase): Targeting folate synthesis in Gram-negative bacteria.[1]
Kinase Inhibitor Scaffolds
The N-arylpyrrole unit mimics the hydrophobic adenine pocket of ATP.[1] By hydrolyzing the ester to the carboxylic acid, researchers can couple this scaffold to various amines to generate "hinge-binding" motifs used in inhibiting tyrosine kinases.
Figure 2: Structure-Activity Relationship (SAR) expansion logic for the ethyl 3-(1H-pyrrol-1-yl)benzoate scaffold.
References
-
Clauson-Kaas, N., & Tyle, Z. (1952).[3] Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran.[1] Acta Chemica Scandinavica, 6, 667–670. Link
-
Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid synthesis of N-substituted pyrroles using water as a solvent.[1][2][4] Organic & Biomolecular Chemistry, 6, 451-454. Link
-
Joshi, S. D., et al. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yl) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors.[1][5] BMC Chemistry. Link
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (General Reference for SEAr mechanisms).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. Pyrrole synthesis [organic-chemistry.org]
- 5. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
